2-methoxypropan-1-ol

Description

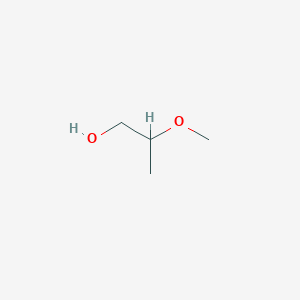

Structure

3D Structure

Properties

IUPAC Name |

2-methoxypropan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10O2/c1-4(3-5)6-2/h4-5H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTTFFPATQICAQN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CO)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5049441 | |

| Record name | 2-Methoxy-1-propanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5049441 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

90.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Clear, hygroscopic liquid with a mild ether odor; [CHEMINFO], Clear liquid. | |

| Record name | 1-Propanol, 2-methoxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Methoxy-1-propanol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7851 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2-METHOXY-1-PROPANOL | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/825 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Boiling Point |

130 °C, 248 °F | |

| Record name | 2-METHOXY-1-PROPANOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7722 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2-METHOXY-1-PROPANOL | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/825 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Flash Point |

33 °C | |

| Record name | 2-Methoxy-1-propanol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7851 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Density |

0.938 g/cu cm at 20 °C | |

| Record name | 2-METHOXY-1-PROPANOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7722 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

4.1 [mmHg] | |

| Record name | 2-Methoxy-1-propanol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7851 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

1589-47-5 | |

| Record name | 2-Methoxy-1-propanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1589-47-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methoxy-1-propanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001589475 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Propanol, 2-methoxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Methoxy-1-propanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5049441 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methoxypropanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.960 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-METHOXY-1-PROPANOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/18B570XOYF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-METHOXY-1-PROPANOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7722 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2-METHOXY-1-PROPANOL | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/825 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Foundational & Exploratory

2-methoxypropan-1-ol chemical properties

An In-depth Technical Guide to the Chemical Properties of 2-Methoxypropan-1-ol

This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, tailored for researchers, scientists, and professionals in drug development. It includes detailed data, experimental protocols, and visualizations to facilitate a thorough understanding of this compound.

Chemical Identity

This compound is a clear, colorless liquid.[1][2] It is also known by several synonyms, including 2-methoxy-1-hydroxypropane and propylene (B89431) glycol 2-methyl ether.[3] This compound has a chiral center, and therefore, can exist as two different enantiomers: (2S)-2-methoxypropan-1-ol and (2R)-2-methoxypropan-1-ol.[4][5]

| Identifier | Value |

| IUPAC Name | This compound[6] |

| CAS Number | 1589-47-5[6] |

| Molecular Formula | C4H10O2[6] |

| Molecular Weight | 90.12 g/mol [6] |

| InChIKey | YTTFFPATQICAQN-UHFFFAOYSA-N[6] |

| SMILES | CC(CO)OC[6] |

Physical and Chemical Properties

This compound possesses both a hydrophilic alcohol hydroxyl group and a lipophilic ether bond, which gives it good solubility in both aqueous and oily substances.[2]

| Property | Value |

| Appearance | Colorless, transparent liquid[1][2] |

| Melting Point | -84.2 °C (estimate)[1][7] |

| Boiling Point | 130-152 °C[6][7] |

| Density | 0.938 - 0.942 g/cm³ at 20 °C[1][7] |

| Flash Point | 33 - 41.9 °C[2][6] |

| Water Solubility | Miscible[1][7] |

| Vapor Pressure | 4.1 mmHg at 25 °C[1][6] |

| Refractive Index | 1.407 - 1.413 at 20 °C[1][7] |

| logP | -0.2 to 0.0136[1][2] |

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound.

| Spectroscopy | Key Information |

| ¹³C NMR | Spectra available in CDCl₃.[8] |

| IR | C-O stretching absorptions around 1150-1060 cm⁻¹. C-H bending vibrations between 1470-1365 cm⁻¹.[9] |

| Mass Spec (GC-MS) | Data available from NIST and Wiley libraries.[6][8] |

Reactivity and Applications

The hydroxyl group in this compound is reactive and allows it to be used as a chemical intermediate.[2] It is often found as a byproduct in the synthesis of its isomer, 1-methoxy-2-propanol (B31579) (propylene glycol methyl ether, DOWANOL PM).[1][6] Due to its excellent solvency, it is used for nitro fiber, alkyd resins, and maleic anhydride-modified phenolic resins.[7] It also serves as an additive in jet fuel antifreeze and brake fluid.[7]

Experimental Protocols

Determination of Boiling Point (Thiele Tube Method)

This method is suitable for determining the boiling point of small quantities of a liquid sample.

Apparatus:

-

Thiele tube

-

Thermometer

-

Small test tube (Durham tube)

-

Capillary tube (sealed at one end)

-

Heat source (Bunsen burner or oil bath)

-

Liquid paraffin (B1166041) or other high-boiling point liquid

Procedure:

-

A small amount of the liquid sample (about 0.5 mL) is placed in the small test tube.[10]

-

A capillary tube, sealed at one end, is inverted and placed into the liquid in the test tube.[11]

-

The test tube is attached to a thermometer.[10]

-

The apparatus is clamped so that the bulb of the thermometer and the test tube are immersed in the liquid within the Thiele tube.[11]

-

The Thiele tube is heated gently at the side arm.[11]

-

As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.[10]

-

The heating is stopped, and the liquid is allowed to cool.

-

The boiling point is the temperature at which the liquid just begins to enter the capillary tube.[11]

Determination of Density

The density of a liquid can be determined using a pycnometer or a hydrometer.

Apparatus:

-

Pycnometer (a small glass flask with a precise volume)

-

Analytical balance

-

Water bath

Procedure:

-

The empty pycnometer is cleaned, dried, and weighed.

-

The pycnometer is filled with the sample liquid and placed in a water bath at a specific temperature (e.g., 20 °C) until it reaches thermal equilibrium.

-

The pycnometer is removed from the bath, carefully dried on the outside, and weighed again.

-

The weight of the liquid is determined by subtracting the weight of the empty pycnometer.

-

The density is calculated by dividing the mass of the liquid by the volume of the pycnometer.

Spectroscopic Analysis

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is used to separate and identify the components of a mixture. For this compound, a gas chromatograph with a flame ionization detector (FID) can be used.[1][12] The sample is injected into the GC, where it is vaporized and separated based on its boiling point and affinity for the column's stationary phase. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fingerprint for identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to determine the structure of the molecule. The sample is dissolved in a deuterated solvent (e.g., CDCl₃) and placed in a strong magnetic field.[8] The chemical shifts, splitting patterns, and integration of the peaks provide detailed information about the connectivity of atoms.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. A thin film of the liquid sample is placed between salt plates, and infrared radiation is passed through it.[9] The absorption of specific frequencies of IR radiation corresponds to the vibrational frequencies of the chemical bonds, such as the O-H and C-O bonds in this compound.

Visualizations

Caption: Synthesis of this compound from 2-methyloxirane and methanol.[13]

Caption: General experimental workflow for chemical property determination.

Caption: Relationship between chemical properties and applications of this compound.

Safety and Handling

This compound is a flammable liquid and vapor.[6] It can cause skin and eye irritation.[3][7] It is important to handle this chemical in a well-ventilated area and to wear appropriate personal protective equipment (PPE), including gloves and safety goggles.[14][15] Keep away from sources of ignition.[14]

GHS Hazard Statements:

-

H226: Flammable liquid and vapor[6]

-

H315: Causes skin irritation[6]

-

H318: Causes serious eye damage[14]

-

H335: May cause respiratory irritation[14]

-

H360D: May damage the unborn child[14]

Conclusion

This compound is a versatile solvent and chemical intermediate with a well-defined set of chemical and physical properties. Its unique combination of a hydrophilic alcohol group and a lipophilic ether group makes it soluble in a wide range of substances, leading to its use in various industrial applications. Proper handling and safety precautions are necessary due to its flammability and potential health hazards.

References

- 1. echemi.com [echemi.com]

- 2. This compound [chemball.com]

- 3. series.publisso.de [series.publisso.de]

- 4. 2-Methoxy-1-propanol, (2S)- | C4H10O2 | CID 642402 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2-Methoxy-1-propanol, (2R)- | C4H10O2 | CID 2733588 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 2-Methoxy-1-propanol | C4H10O2 | CID 14846 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound [chembk.com]

- 8. spectrabase.com [spectrabase.com]

- 9. infrared spectrum of 2-methoxypropane C4H10O CH3CH(OCH3)CH3 prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of methyl isopropyl ether image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 12. 2-METHOXY-1-PROPANOL | Occupational Safety and Health Administration [osha.gov]

- 13. This compound | C4H10O2 | Reactory [reactory.app]

- 14. carlroth.com [carlroth.com]

- 15. echemi.com [echemi.com]

An In-depth Technical Guide to the Physical Properties of 2-Methoxypropan-1-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of 2-methoxypropan-1-ol. The information is curated for researchers, scientists, and professionals in drug development who require precise and reliable data for their work. This document summarizes key quantitative data in a structured format, details common experimental protocols for property determination, and includes a visual representation of a relevant synthetic pathway.

Core Physical and Chemical Properties

This compound is a colorless liquid with the chemical formula C4H10O2.[1] It is recognized for its utility as a solvent and as a byproduct in the synthesis of its isomer, 1-methoxy-2-propanol (B31579) (propylene glycol methyl ether, PGME).[2] The following table summarizes its key physical properties.

Table 1: Physical Properties of this compound

| Property | Value | Source |

| Molecular Weight | 90.12 g/mol | [2] |

| Boiling Point | 130 °C | [1][2] |

| Melting Point | -84.2 °C (estimate) | [1] |

| Density | 0.938 g/cm³ at 20 °C | [1][2] |

| Solubility in Water | Miscible | [1] |

| Vapor Pressure | 4.1 mmHg at 25 °C (estimate) | [1] |

| Flash Point | 33 °C | [2] |

| Refractive Index (n²⁰/D) | 1.407 | [1] |

Experimental Protocols for Physical Property Determination

While many of the cited physical properties for this compound are referenced from comprehensive handbooks and databases, the specific primary literature detailing the original experimental methodologies can be elusive. The following sections describe standard, widely accepted protocols for the determination of these key physical properties, which are representative of the methods likely employed to obtain the cited data.

2.1. Boiling Point Determination (Distillation Method)

The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure. A common and accurate method for determining the boiling point of a pure liquid like this compound is through simple distillation.

-

Apparatus: A round-bottom flask, a distillation head with a port for a thermometer, a condenser, a receiving flask, a heating mantle, and boiling chips.

-

Procedure:

-

A sample of this compound is placed in the round-bottom flask along with a few boiling chips to ensure smooth boiling.

-

The distillation apparatus is assembled. The thermometer bulb is positioned so that its top is level with the side arm of the distillation head leading to the condenser. This ensures the measured temperature is that of the vapor in equilibrium with the liquid.

-

The heating mantle is turned on, and the liquid is heated to a gentle boil.

-

As the vapor condenses on the thermometer bulb, the temperature reading will rise and then stabilize.

-

The constant temperature observed during the collection of the distillate is recorded as the boiling point. The atmospheric pressure should also be recorded, as boiling point is pressure-dependent.

-

2.2. Density Measurement (Vibrating Tube Densitometer)

The density of a liquid can be precisely measured using a vibrating tube densitometer. This instrument measures the change in the resonant frequency of a U-shaped tube when it is filled with the sample liquid.

-

Apparatus: A digital vibrating tube densitometer with temperature control.

-

Procedure:

-

The instrument is calibrated using two standards of known density, typically dry air and deionized water.

-

The sample of this compound is injected into the clean, dry U-tube, ensuring no air bubbles are present.

-

The instrument maintains the sample at a constant, specified temperature (e.g., 20 °C).

-

The instrument measures the oscillation period of the tube containing the sample and calculates the density.

-

The measurement is typically repeated to ensure accuracy and reproducibility.

-

2.3. Flash Point Determination (Pensky-Martens Closed-Cup Method)

The flash point is the lowest temperature at which a liquid can vaporize to form an ignitable mixture in air. The Pensky-Martens closed-cup method is a standard procedure for determining the flash point of flammable liquids.

-

Apparatus: A Pensky-Martens closed-cup tester, which consists of a test cup with a lid that has openings for a stirrer, a thermometer, and an ignition source.

-

Procedure:

-

The test cup is filled with the this compound sample to a specified level.

-

The lid is closed, and the sample is heated at a slow, constant rate while being stirred.

-

At regular temperature intervals, the stirring is stopped, and an ignition source (a small flame) is dipped into the vapor space above the liquid.

-

The flash point is the lowest temperature at which the application of the ignition source causes the vapors to ignite with a distinct flash inside the cup.

-

2.4. Refractive Index Measurement (Abbe Refractometer)

The refractive index of a substance is a dimensionless number that describes how fast light travels through that material. It is a characteristic property of a pure substance.

-

Apparatus: An Abbe refractometer, a constant temperature water bath, and a sodium light source (D-line, 589 nm).

-

Procedure:

-

The refractometer is calibrated using a standard of known refractive index, such as distilled water.

-

The prisms of the refractometer are cleaned and a few drops of the this compound sample are placed on the lower prism.

-

The prisms are closed, and the sample is allowed to equilibrate to the desired temperature (e.g., 20 °C) by circulating water from the constant temperature bath.

-

Light from the sodium lamp is directed through the sample.

-

The user looks through the eyepiece and adjusts the controls to bring the dividing line between the light and dark fields into sharp focus and align it with the crosshairs.

-

The refractive index is read directly from the instrument's scale.

-

2.5. Solubility in Water (Visual Miscibility Test)

For substances that are highly soluble or miscible in a solvent, a simple visual test can determine the extent of their solubility.

-

Apparatus: Test tubes, pipettes.

-

Procedure:

-

A known volume of this compound is placed in a test tube.

-

Distilled water is added incrementally, and the mixture is agitated after each addition.

-

The mixture is observed for any signs of immiscibility, such as the formation of a second layer or turbidity.

-

If the two liquids form a single, clear phase in all proportions, they are considered miscible.

-

Synthesis Workflow of (R)-(-)-2-Methoxypropan-1-ol

The following diagram illustrates a typical laboratory synthesis of the (R)-enantiomer of this compound from (R)-(+)-2-methoxypropionic acid.

References

Spectroscopic Data of 2-Methoxypropan-1-ol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for 2-methoxypropan-1-ol. The information is presented in a structured format to facilitate easy access and comparison for researchers and professionals in drug development and related scientific fields.

Spectroscopic Data Summary

The following tables summarize the available quantitative spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Carbon Atom Assignment |

| 78.5 | CH |

| 68.3 | CH₂ |

| 58.8 | OCH₃ |

| 16.5 | CH₃ |

Solvent: Chloroform-d Reference: Tetramethylsilane (B1202638) (TMS)

¹H NMR Spectroscopic Data

-

CH₃ (on ether): ~3.3 ppm

-

CH (on ether): ~3.4-3.6 ppm

-

CH₂ (alcohol): ~3.5-3.7 ppm

-

OH (alcohol): Broad signal, typically ~1.5-4.0 ppm (concentration and solvent dependent)

-

CH₃ (on propane (B168953) chain): ~1.1 ppm

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Vibrational Mode Assignment |

| ~3400 (broad) | O-H stretch (alcohol) |

| ~2970-2880 | C-H stretch (alkane) |

| ~1460 | C-H bend (alkane) |

| ~1100 | C-O stretch (ether and alcohol) |

Sample Preparation: Neat liquid film

Mass Spectrometry (MS)

| m/z | Relative Intensity | Fragment Assignment |

| 90 | Low | [M]⁺ (Molecular Ion) |

| 59 | High | [C₃H₇O]⁺ |

| 45 | High | [C₂H₅O]⁺ |

| 31 | Moderate | [CH₃O]⁺ |

Ionization Method: Electron Ionization (EI) at 70 eV

Experimental Protocols

The following sections detail the generalized experimental methodologies for obtaining the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

-

A solution of this compound is prepared by dissolving approximately 10-20 mg of the compound in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃).

-

A small amount of a reference standard, typically tetramethylsilane (TMS), is added to the solution to provide a reference signal at 0 ppm.

-

The resulting solution is transferred to a 5 mm NMR tube.

Data Acquisition:

-

The NMR tube is placed in the NMR spectrometer.

-

The magnetic field is shimmed to achieve homogeneity.

-

For ¹H NMR, a single pulse experiment is typically performed.

-

For ¹³C NMR, a proton-decoupled experiment is commonly used to simplify the spectrum to single lines for each unique carbon atom.

-

The Free Induction Decay (FID) signal is acquired and then Fourier transformed to obtain the NMR spectrum.

Infrared (IR) Spectroscopy

Sample Preparation (Neat Liquid):

-

A small drop of neat this compound is placed on the surface of a salt plate (e.g., NaCl or KBr).

-

A second salt plate is carefully placed on top of the first, spreading the liquid into a thin film.

Data Acquisition:

-

A background spectrum of the empty sample compartment is recorded.

-

The salt plate assembly containing the sample is placed in the sample holder of the IR spectrometer.

-

The infrared spectrum is recorded by passing a beam of infrared radiation through the sample and measuring the absorption at different wavenumbers.

Mass Spectrometry (MS)

Sample Introduction and Ionization (Electron Ionization):

-

A small amount of this compound is introduced into the mass spectrometer, typically via a gas chromatograph (GC-MS) or a direct insertion probe.

-

The sample is vaporized in the ion source.

-

The gaseous molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.

Mass Analysis and Detection:

-

The resulting positively charged ions are accelerated and passed through a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

-

The separated ions are detected, and a mass spectrum is generated, showing the relative abundance of each ion.

Visualizations

The following diagrams illustrate the general workflows for the spectroscopic techniques described.

Caption: General workflow for NMR spectroscopy.

Caption: General workflow for IR spectroscopy.

Caption: General workflow for Mass Spectrometry.

An In-depth Technical Guide to the NMR Spectrum Analysis of 2-methoxypropan-1-ol

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the expected Nuclear Magnetic Resonance (NMR) spectrum of 2-methoxypropan-1-ol. Due to the limited availability of experimentally derived public data for this compound at the time of this report, this analysis is based on established principles of NMR spectroscopy and comparison with spectral data of structurally similar compounds. This document aims to serve as a predictive guide for researchers working with this molecule.

Predicted ¹H NMR Spectral Data

The proton NMR spectrum of this compound is anticipated to exhibit five distinct signals, corresponding to the five unique proton environments in the molecule. The expected chemical shifts, multiplicities, and coupling constants are summarized in the table below.

| Signal | Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| a | -CH₃ (on C3) | ~1.15 | Doublet | ~6.0 | 3H |

| b | -OCH₃ | ~3.35 | Singlet | - | 3H |

| c | -CH₂- | ~3.40-3.50 | Multiplet | - | 2H |

| d | -CH- | ~3.60-3.70 | Multiplet | - | 1H |

| e | -OH | Variable | Singlet (broad) | - | 1H |

Predicted ¹³C NMR Spectral Data

The carbon-13 NMR spectrum of this compound is expected to show four signals, one for each unique carbon atom in the molecule.

| Signal | Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| 1 | -CH₃ (on C3) | ~16-18 |

| 2 | -OCH₃ | ~58-60 |

| 3 | -CH₂- | ~68-70 |

| 4 | -CH- | ~78-80 |

Experimental Protocols

Acquiring high-quality NMR spectra is crucial for accurate structural elucidation. Below is a standard experimental protocol for obtaining ¹H and ¹³C NMR spectra of a small organic molecule like this compound.

Sample Preparation

-

Sample Weighing: Accurately weigh approximately 5-10 mg of purified this compound for ¹H NMR, and 20-50 mg for ¹³C NMR.

-

Solvent Selection: Choose a suitable deuterated solvent that completely dissolves the sample. Chloroform-d (CDCl₃) is a common choice for moderately polar organic compounds.

-

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

-

Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), to the solution to serve as a reference for the chemical shift scale (δ = 0.00 ppm).

-

Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution into a clean, standard 5 mm NMR tube. If any particulate matter is present, filter the solution through a small plug of glass wool or a syringe filter directly into the NMR tube.

-

Capping: Securely cap the NMR tube to prevent solvent evaporation and contamination.

NMR Data Acquisition

-

Instrumentation: The spectra are typically recorded on a 300, 400, or 500 MHz NMR spectrometer.

-

¹H NMR Parameters:

-

Number of Scans: 16-32

-

Relaxation Delay: 1-2 seconds

-

Pulse Angle: 30-45 degrees

-

Spectral Width: Appropriate for the expected chemical shift range (e.g., -2 to 12 ppm).

-

-

¹³C NMR Parameters:

-

Number of Scans: 1024 or more, depending on the sample concentration.

-

Relaxation Delay: 2-5 seconds

-

Pulse Program: A standard proton-decoupled pulse sequence is typically used to simplify the spectrum to singlets for each carbon.

-

Data Processing

The acquired Free Induction Decay (FID) is processed using appropriate NMR software. The main steps include:

-

Fourier Transformation: Converts the time-domain FID signal into a frequency-domain spectrum.

-

Phase Correction: Adjusts the phase of the spectrum to ensure all peaks are in the absorptive mode.

-

Baseline Correction: Corrects for any distortions in the baseline of the spectrum.

-

Referencing: Calibrates the chemical shift axis using the signal of the internal standard (TMS at 0.00 ppm).

-

Integration: Determines the relative number of protons corresponding to each signal in the ¹H NMR spectrum.

Visualizations

The following diagrams illustrate the molecular structure, the predicted signaling pathways in the ¹H NMR spectrum, and a typical workflow for NMR analysis.

An In-depth Technical Guide to the Synthesis of 2-methoxypropan-1-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathways for 2-methoxypropan-1-ol, a significant chemical intermediate. The document details established methodologies, including the ring-opening of propylene (B89431) oxide and the reduction of 2-methoxypropionic acid. It includes detailed experimental protocols, comparative quantitative data, and visual representations of the reaction pathways to facilitate understanding and replication.

Core Synthesis Pathways

The synthesis of this compound is predominantly achieved through two main routes: the methanolysis of propylene oxide and the reduction of 2-methoxypropionic acid. The choice of pathway can be dictated by the desired isomeric purity, scale of reaction, and available starting materials.

Ring-Opening of Propylene Oxide with Methanol (B129727)

The reaction of propylene oxide with methanol is a common industrial method for producing methoxypropanols. The regioselectivity of this reaction is highly dependent on the type of catalyst used, leading to the formation of either 1-methoxy-2-propanol (B31579) or the desired this compound.

-

Acid-Catalyzed Pathway: In the presence of an acid catalyst, the reaction proceeds via a mechanism with carbocation-like character in the transition state. This favors the nucleophilic attack of methanol on the more substituted carbon atom of the epoxide ring, resulting in the formation of this compound as the major product.

-

Base-Catalyzed Pathway: Conversely, base-catalyzed methanolysis follows a classic SN2 mechanism. The methoxide (B1231860) ion attacks the less sterically hindered carbon of the propylene oxide ring, leading to 1-methoxy-2-propanol as the predominant isomer.[1] this compound is typically a minor byproduct in this case.

Diagram of the Ring-Opening of Propylene Oxide

Caption: Acid vs. Base Catalyzed Ring-Opening of Propylene Oxide.

Reduction of 2-Methoxypropionic Acid

For stereospecific synthesis, particularly of chiral this compound, the reduction of the corresponding carboxylic acid is a highly effective method. This pathway offers excellent control over the stereochemistry of the final product.

Diagram of the Reduction of 2-Methoxypropionic Acid

Caption: Reduction of (R)-2-methoxypropionic Acid.

Quantitative Data Summary

The following table summarizes the quantitative data for the different synthesis pathways of this compound.

| Synthesis Pathway | Catalyst/Reagent | Solvent | Temperature (°C) | Reaction Time | Yield of this compound | Reference |

| Ring-Opening of Propylene Oxide | ||||||

| Base-Catalyzed | NaOH | Methanol (large excess) | Not specified | Not specified | ~5% (byproduct) | [1] |

| Reduction of Carboxylic Acid | ||||||

| (R)-2-methoxypropionic acid | Borane-dimethyl sulfide complex | Dichloromethane | 0 to Room Temperature | Overnight | Quantitative |

Experimental Protocols

Protocol 1: Synthesis of (R)-2-methoxypropan-1-ol from (R)-2-methoxypropionic acid

This protocol details the reduction of (R)-(+)-2-methoxypropionic acid to (R)-(-)-2-methoxypropan-1-ol.

Materials:

-

(R)-(+)-2-methoxypropionic acid (500 mg, 4.66 mmol)

-

Borane-dimethyl sulfide complex (858 μL, 8.39 mmol, 1.8 eq.)

-

Dichloromethane (10 ml)

-

2M aqueous sodium hydroxide (B78521) solution

-

Anhydrous sodium sulfate

-

Argon gas supply

Equipment:

-

Round-bottom flask

-

Magnetic stirrer

-

Dropping funnel

-

Apparatus for inert atmosphere reactions

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Under an argon atmosphere and at 0 °C, slowly add 858 μL (8.39 mmol) of borane/dimethyl sulfide complex to a solution of 500 mg (4.66 mmol) of (R)-(+)-2-methoxypropionic acid in 10 ml of dichloromethane.

-

Stir the reaction mixture overnight at room temperature.

-

Carefully add 2M aqueous sodium hydroxide solution dropwise to quench the reaction.

-

Perform a phase separation and extract the aqueous phase with dichloromethane.

-

Combine the organic phases, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The final product is obtained after drying.

Expected Yield: 490 mg (quantitative).

Conclusion

This guide has outlined the core synthetic pathways to this compound, providing detailed protocols and comparative data where available. The acid-catalyzed ring-opening of propylene oxide is a direct route, though selectivity can be a challenge. In contrast, the reduction of 2-methoxypropionic acid offers a highly efficient and stereospecific alternative, particularly valuable for the synthesis of chiral isomers. The choice of method will ultimately depend on the specific requirements of the research or development project, including scale, desired purity, and stereochemical considerations. Further research into more selective and efficient catalysts for the acid-catalyzed ring-opening of propylene oxide could provide a more direct and atom-economical route to this compound.

References

2-methoxypropan-1-ol molecular structure

An In-depth Technical Guide to the Molecular Structure of 2-Methoxypropan-1-ol

Introduction

This compound, a member of the glycol ether family, is an organic compound with the chemical formula C4H10O2.[1][2][3] Structurally, it possesses both a primary alcohol and a secondary ether functional group, which imparts good solubility for both aqueous and oily substances.[3] This amphiphilic nature makes it a versatile solvent in various industrial applications, including paints, coatings, and cleaning products.[2][4] It is an isomer of the more commercially common 1-methoxy-2-propanol (B31579), with which it is often produced as a byproduct.[5][6] This document provides a detailed examination of its molecular structure, physicochemical properties, synthesis, and spectroscopic characterization for researchers, scientists, and professionals in drug development.

Molecular Structure and Identification

This compound consists of a three-carbon propane (B168953) chain. A hydroxyl group (-OH) is attached to the first carbon (C1), and a methoxy (B1213986) group (-OCH3) is attached to the second carbon (C2). The presence of four different substituents on the second carbon atom makes it a chiral center, meaning this compound can exist as two distinct enantiomers: (S)-2-methoxypropan-1-ol and (R)-2-methoxypropan-1-ol.[7][8]

Caption: 2D molecular structure of this compound, highlighting the chiral center.

Table 1: Chemical Identifiers for this compound

| Identifier | Value | Reference(s) |

|---|---|---|

| IUPAC Name | This compound | [6] |

| CAS Number | 1589-47-5 | [6] |

| Molecular Formula | C4H10O2 | [6] |

| SMILES | CC(CO)OC | [6] |

| InChI | InChI=1S/C4H10O2/c1-4(3-5)6-2/h4-5H,3H2,1-2H3 | [6] |

| InChIKey | YTTFFPATQICAQN-UHFFFAOYSA-N |[6][9] |

Physicochemical Properties

The physical and chemical properties of this compound are summarized below. These properties are crucial for its application as a solvent and for predicting its behavior in chemical reactions and biological systems.

Table 2: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

|---|---|---|

| Molecular Weight | 90.12 g/mol | [5][6] |

| Appearance | Colorless, clear liquid | [3][4] |

| Density | 0.912 - 0.942 g/cm³ at 20 °C | [2][3][5] |

| Boiling Point | 130 - 152 °C | [2][3][5] |

| Melting Point | -84.2 °C (estimate) | [5][10] |

| Flash Point | 38 - 41.9 °C | [2][3][5] |

| Water Solubility | Miscible (1.0 x 10⁶ mg/L at 25 °C) | [5] |

| Refractive Index | 1.407 - 1.413 at 20 °C | [2][5] |

| Vapor Pressure | 4.1 mm Hg at 25 °C (estimate) | [5] |

| XLogP3 | -0.2 | [5][6] |

| Topological Polar Surface Area | 29.5 Ų |[5][6] |

Spectroscopic Characterization

Spectroscopic methods are essential for the structural elucidation and purity assessment of this compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy is used to confirm the proton environment in the molecule. For (R)-2-methoxy-1-propanol, the following chemical shifts have been reported in DMSO-d6: δ [ppm] = 4.55 (t, 1H), 3.40-3.31 (m, 1H), 3.30-3.20 (m, 2H), 3.24 (s, 3H), 1.02 (d, 3H).[8]

-

Infrared (IR) Spectroscopy: IR spectroscopy helps identify the key functional groups. A broad absorption band characteristic of the O-H stretch of the alcohol group is expected around 3400 cm⁻¹, while C-O stretching vibrations for the ether and alcohol are expected in the 1100-1000 cm⁻¹ region.[11]

-

Mass Spectrometry (MS): Electron ionization mass spectrometry can be used to determine the molecular weight and fragmentation pattern, confirming the molecular structure.[12]

Comprehensive NMR, FTIR, and MS spectral data for this compound are available in public databases such as SpectraBase and the NIST WebBook.[12][13]

Synthesis and Experimental Protocols

This compound is typically synthesized as a secondary product during the industrial preparation of 1-methoxy-2-propanol.[14] This process involves the reaction of propylene (B89431) oxide with methanol.[1][14] However, for research purposes requiring high purity or specific enantiomers, targeted synthesis protocols are necessary.

Experimental Protocol: Synthesis of (R)-2-methoxy-1-propanol

The following protocol describes the reduction of (R)-(+)-2-methoxypropionic acid to yield (R)-(-)-2-methoxy-1-propanol.[8]

Materials and Equipment:

-

(R)-(+)-2-methoxypropionic acid

-

Borane/dimethyl sulfide (B99878) complex (BMS)

-

2M aqueous sodium hydroxide (B78521) (NaOH)

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Argon or Nitrogen source for inert atmosphere

Procedure:

-

Reaction Setup: A solution of 500 mg (4.66 mmol) of (R)-(+)-2-methoxypropionic acid in 10 mL of dichloromethane is prepared in a round-bottom flask under an argon atmosphere.

-

Addition of Reducing Agent: The flask is cooled to 0 °C using an ice bath. 858 μL (8.39 mmol, 1.8 eq.) of borane/dimethyl sulfide complex is added dropwise to the stirred solution.

-

Reaction: The reaction mixture is allowed to warm to room temperature and is stirred overnight.

-

Quenching: The reaction is carefully quenched by the dropwise addition of 2M aqueous sodium hydroxide solution.

-

Extraction: The mixture is transferred to a separatory funnel. The organic phase is separated, and the aqueous phase is extracted with dichloromethane.

-

Drying and Concentration: The organic phases are combined, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure using a rotary evaporator to yield the final product.[8]

Caption: Workflow for the synthesis of (R)-2-methoxy-1-propanol.

Safety and Handling

This compound is classified as a flammable liquid and vapor.[5][15] It can cause serious eye damage and skin irritation.[15][16] Furthermore, it is suspected of damaging the unborn child.[16] Therefore, strict safety precautions are mandatory when handling this chemical.

-

Engineering Controls: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[17]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety goggles or a face shield, and a lab coat.[16][17]

-

Handling: Keep away from heat, sparks, open flames, and other ignition sources.[17] Use non-sparking tools and take precautionary measures against static discharge.[16] Avoid breathing vapors or mists.[16]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[17]

References

- 1. This compound | C4H10O2 | Reactory [reactory.app]

- 2. chembk.com [chembk.com]

- 3. This compound [chemball.com]

- 4. CAS 1589-47-5: 2-Methoxy-1-propanol | CymitQuimica [cymitquimica.com]

- 5. echemi.com [echemi.com]

- 6. 2-Methoxy-1-propanol | C4H10O2 | CID 14846 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 2-Methoxy-1-propanol, (2S)- | C4H10O2 | CID 642402 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. (R)-(-)-2-Methoxypropanol synthesis - chemicalbook [chemicalbook.com]

- 9. This compound [stenutz.eu]

- 10. (2S)-2-Methoxy-1-propanol | 1589-47-5 [chemicalbook.com]

- 11. 2-Propanol, 1-methoxy- [webbook.nist.gov]

- 12. 2-Propanol, 1-methoxy- [webbook.nist.gov]

- 13. spectrabase.com [spectrabase.com]

- 14. US6846961B2 - Preparation of 1-methoxy-2-propanol - Google Patents [patents.google.com]

- 15. fr.cpachem.com [fr.cpachem.com]

- 16. carlroth.com [carlroth.com]

- 17. echemi.com [echemi.com]

An In-depth Technical Guide to the Safety and Handling of 2-Methoxypropan-1-ol

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety and handling protocols for 2-methoxypropan-1-ol. The information is intended to support researchers, scientists, and professionals in the field of drug development in the safe management and use of this chemical. The following sections detail the chemical and physical properties, toxicological data, and recommended safety procedures.

Core Chemical and Physical Properties

This compound is a clear, colorless liquid with an ether-like odor.[1] It is completely miscible in water.[2] A summary of its key physical and chemical properties is presented below.

| Property | Value | Reference |

| Molecular Formula | C₄H₁₀O₂ | [2] |

| Molar Mass | 90.12 g/mol | [3] |

| Boiling Point | 130 °C | [4] |

| Melting Point | -84.2 °C (estimate) | [2] |

| Flash Point | 38 °C to 41.87 °C | [2][4] |

| Auto-ignition Temperature | 240 °C | [5] |

| Density | 0.938 - 0.942 g/cm³ at 20 °C | [2][4] |

| Vapor Pressure | 4.1 - 6 hPa at 20-25 °C | [4][5] |

| Water Solubility | Miscible | [2] |

Hazard Identification and Classification

This compound is classified as a hazardous substance. It is a flammable liquid and vapor.[6][7] It causes skin irritation and serious eye damage.[6] Furthermore, it may cause respiratory irritation and is suspected of damaging the unborn child.[3][6]

The Globally Harmonized System (GHS) classification for this compound is as follows:

-

Flammable liquids: Category 3[6]

-

Skin irritation: Category 2[6]

-

Serious eye damage: Category 1[6]

-

Specific target organ toxicity – single exposure: Category 3 (Respiratory tract irritation)[6]

The corresponding hazard statements are:

-

H226: Flammable liquid and vapour.[6]

-

H315: Causes skin irritation.[6]

-

H318: Causes serious eye damage.[6]

-

H335: May cause respiratory irritation.[6]

-

H360D: May damage the unborn child.[3]

The signal word for this chemical is Danger .[6]

References

- 1. oecd.org [oecd.org]

- 2. oecd.org [oecd.org]

- 3. datasheets.scbt.com [datasheets.scbt.com]

- 4. onesearch.neu.edu [onesearch.neu.edu]

- 5. ecetoc.org [ecetoc.org]

- 6. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 7. 2-Methoxy-1-propanol | C4H10O2 | CID 14846 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. recochem.com [recochem.com]

In-Depth Technical Guide: 2-Methoxypropan-1-ol

This technical guide provides a comprehensive overview of 2-methoxypropan-1-ol, a versatile chemical compound. The information is tailored for researchers, scientists, and professionals in drug development, offering detailed data, experimental protocols, and visual representations of its chemical properties and synthesis.

Chemical Identity and Synonyms

This compound is a chemical compound with the molecular formula C4H10O2. It exists as a racemic mixture or as individual stereoisomers, (R)- and (S)-2-methoxypropan-1-ol. Below is a comprehensive list of its synonyms and identifiers.

| Category | Synonym/Identifier |

| IUPAC Name | This compound |

| Stereoisomer IUPAC Names | (2R)-2-methoxypropan-1-ol(2S)-2-methoxypropan-1-ol |

| Common Synonyms | 2-Methoxypropanol2-methoxypropanol-12-MP-12-METHOXY-1-PROPANOL1-Propanol, 2-methoxy-2-METHOXY-1-HYDROXYPROPANE |

| General Terms | MethoxypropanolPropylene glycol methyl ether (Note: This term can also refer to the isomer 1-methoxy-2-propanol) |

| CAS Registry Numbers | 1589-47-5 (for this compound)6131-59-5 (for (R)-2-Methoxypropan-1-ol)116422-39-0 (for (S)-2-Methoxypropan-1-ol) |

| Other Identifiers | UNII-18B570XOYFDTXSID5049441EINECS 216-455-5 |

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound.

| Property | Value |

| Molecular Formula | C4H10O2[1] |

| Molecular Weight | 90.12 g/mol [1][2][3][4] |

| Appearance | Colorless, clear liquid[5] |

| Density | 0.938 g/cm³ at 20 °C[2][6] |

| Boiling Point | 130 °C[2][5][6] |

| Flash Point | 33 - 41.9 °C[2][5][6][7] |

| Vapor Pressure | 4.1 mmHg at 25 °C[2][6] |

| Water Solubility | Miscible (1.0 x 10^6 mg/L at 25 °C)[6] |

| logP (Octanol-Water Partition Coefficient) | -0.2[2][3][4][6] |

Synthesis and Experimental Protocols

This compound is primarily used as a solvent and a chemical intermediate.[5][8] It can be synthesized through various methods. Below is a detailed protocol for the synthesis of (R)-2-methoxy-1-propanol.

Synthesis of (R)-2-methoxy-1-propanol from (R)-2-methoxypropionic acid

This protocol describes the reduction of (R)-(+)-2-methoxypropionic acid using a borane/dimethyl sulfide (B99878) complex.[9]

Materials:

-

(R)-(+)-2-methoxypropionic acid

-

Borane/dimethyl sulfide complex

-

Dichloromethane

-

2M aqueous sodium hydroxide (B78521) solution

-

Sodium sulfate

-

Argon (for inert atmosphere)

Procedure:

-

Under an argon atmosphere and at 0 °C, slowly add 858 μL (8.39 mmol, 1.8 eq.) of borane/dimethyl sulfide complex to a solution of 500 mg (4.66 mmol) of (R)-(+)-2-methoxypropionic acid in 10 ml of dichloromethane.[9]

-

Stir the reaction mixture overnight at room temperature.[9]

-

Carefully add 2M aqueous sodium hydroxide solution dropwise to quench the reaction.[9]

-

Perform a phase separation and extract the aqueous phase with dichloromethane.[9]

-

Combine the organic phases, dry over sodium sulfate, filter, and concentrate under reduced pressure (water bath at 30°C).[9]

-

The final product is obtained after drying. The reported yield is quantitative (490 mg).[9]

Applications and Biological Significance

This compound is valued for its dual solubility in both aqueous and oily media due to its ether and hydroxyl functional groups.[5][8] This property makes it an effective solvent for a variety of resins, including nitrocellulose, alkyd, and maleic anhydride-modified phenolic resins.[7] It also serves as an additive in jet fuel antifreeze and brake fluids.[7] In chemical synthesis, its hydroxyl group allows it to act as an intermediate for producing esters and other derivatives.[5][8]

From a toxicological standpoint, propylene (B89431) glycol ethers like this compound are generally considered to have low toxicity.[10][11] Studies have shown a lack of genotoxic, developmental, and reproductive hazards.[10] It is not considered carcinogenic.[11] The primary metabolite of this compound is 2-methoxypropionic acid.[12]

Visualizations

Logical Relationship of this compound Properties and Applications

Caption: Properties and applications of this compound.

Experimental Workflow: Synthesis of (R)-2-methoxy-1-propanol

Caption: Synthesis workflow for (R)-2-methoxy-1-propanol.

References

- 1. GSRS [precision.fda.gov]

- 2. 2-Methoxy-1-propanol | C4H10O2 | CID 14846 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-Methoxy-1-propanol, (2S)- | C4H10O2 | CID 642402 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2-Methoxy-1-propanol, (2R)- | C4H10O2 | CID 2733588 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound [chemball.com]

- 6. echemi.com [echemi.com]

- 7. chembk.com [chembk.com]

- 8. nbinno.com [nbinno.com]

- 9. (R)-(-)-2-Methoxypropanol synthesis - chemicalbook [chemicalbook.com]

- 10. New toxicity data for the propylene glycol ethers - a commitment to public health and safety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. epa.gov [epa.gov]

- 12. series.publisso.de [series.publisso.de]

In-Depth Toxicological Profile of 2-Methoxypropan-1-ol

This technical guide provides a comprehensive overview of the toxicological data for 2-methoxypropan-1-ol. The information is intended for researchers, scientists, and professionals involved in drug development and chemical safety assessment. This document summarizes key toxicological endpoints, including acute toxicity, irritation, genotoxicity, and developmental toxicity, and presents available quantitative data in a structured format. Detailed experimental methodologies are provided for the cited studies, and logical workflows and metabolic pathways are visualized.

Acute Toxicity

The acute toxicity of this compound has been evaluated through oral and inhalation routes in rats. The substance exhibits low acute toxicity via both exposure pathways.

Quantitative Data for Acute Toxicity

| Endpoint | Species | Route | Value | Reference |

| LD50 | Rat | Oral | 5710 mg/kg | [1] |

| LC50 (4-hour) | Rat | Inhalation | > 6000 mg/m³ | [2] |

Experimental Protocols

Oral Acute Toxicity Study (based on OECD Guideline 401)

-

Test System: Sprague Dawley rats, with groups of 5 males and 5 females.[2]

-

Methodology: The study likely followed a protocol similar to OECD Guideline 401. Single oral doses of 2150 or 5000 mg/kg body weight were administered to the animals.[2]

-

Observations: Animals were observed for clinical signs of toxicity and mortality over a 14-day period following administration.[2] Body weight was monitored, and a gross pathological examination was performed at the end of the study.[2]

-

Results: No clinical signs of toxicity were observed during the 14-day recovery period. Body weight gain and gross pathological findings were normal.[2]

Inhalation Acute Toxicity Study (based on OECD Guideline 403)

-

Test System: Sprague Dawley rats, with groups of 10 males and 10 females.[2]

-

Methodology: The protocol would have been consistent with OECD Guideline 403. Rats were exposed to this compound vapor at a concentration of 6000 mg/m³ for 4 hours.[2]

-

Observations: Animals were monitored for clinical signs of toxicity during and after exposure for a 14-day observation period.[2] Body weight was recorded, and gross pathology was examined.[2]

Skin and Eye Irritation

This compound is considered to be slightly irritating to the skin and eyes.[2]

Quantitative Data for Irritation

| Endpoint | Species | Exposure | Result | Primary Irritation Index | Reference |

| Skin Irritation | Rabbit | 24-hour occlusive | Slightly irritating | 1.7 | [2] |

| Eye Irritation | Rabbit | Instillation | Slightly irritating | 16.6 | [2] |

Experimental Protocols

Skin Irritation Study (based on OECD Guideline 404)

-

Test System: Six rabbits were used for this study.[2]

-

Methodology: Following a protocol similar to OECD Guideline 404, undiluted this compound was applied to the intact and scarified skin of each rabbit under a 24-hour occlusive dressing.[2]

-

Observations: The skin was evaluated for erythema and edema at specified intervals after patch removal. Maximum scores of 2 (out of 4) for erythema and up to 2 for edema were recorded.[2]

-

Results: Erythema was reversible within 8 days, and edema subsided within 72 hours. The primary irritation index was calculated to be 1.7, classifying the substance as slightly irritating to the skin.[2]

Eye Irritation Study (based on OECD Guideline 405)

-

Test System: The study was conducted on six rabbits.[2]

-

Methodology: Conforming to a protocol like OECD Guideline 405, undiluted this compound was instilled into the conjunctival sac of one eye of each rabbit.

-

Observations: The eyes were examined for corneal opacity, iritis, and conjunctivitis at various time points after instillation.

-

Results: A primary irritation index of 16.6 was determined, leading to the classification of this compound as slightly irritating to the eyes.[2]

Genotoxicity and Carcinogenicity

The available data on the genotoxicity of this compound is limited, and there are no studies on its carcinogenicity.

-

Genotoxicity: A bacterial mutagenicity test (Ames test) yielded negative results.[2] There is no other available data for genotoxicity.[2]

-

Carcinogenicity: There are no available studies on the carcinogenicity of this compound.[2]

Reproductive and Developmental Toxicity

This compound has been shown to be teratogenic in rats and rabbits.[2] The main metabolite, 2-methoxypropionic acid, is believed to be responsible for the developmental toxicity.[2]

Quantitative Data for Developmental Toxicity

| Endpoint | Species | Route | Value | Effect | Reference |

| NOAEC (Maternal Toxicity) | Rabbit | Inhalation | 356 ml/m³ | Reduced body weight gain | [2] |

| NOAEC (Developmental Toxicity) | Rabbit | Inhalation | ~143 ml/m³ | Borderline developmental toxicity | [2] |

Experimental Protocols

Developmental Toxicity Study in Rabbits (based on OECD Guideline 414)

-

Test System: Himalayan rabbits were used.[3]

-

Methodology: The study design was consistent with OECD Guideline 414. Pregnant rabbits were exposed to this compound via inhalation at concentrations of 0, 145, 225, 350, and 545 ppm for 6 hours per day from gestation day 6 through 18.[3]

-

Observations: Maternal effects, such as body weight changes, were monitored throughout the study.[3] Fetuses were examined for external, visceral, and skeletal malformations and variations.[3]

-

Results: Maternally toxic effects, specifically decreased body weight, were observed at 545 ppm.[3] A dose-dependent increase in resorptions, fetal malformations (including absent phalanges and malformed ribs), and variations was observed at concentrations of 225, 350, and 545 ppm.[3] The malformation rate at 545 ppm was 100%.[3] The concentration of 145 ppm was the no-observed-adverse-effect concentration (NOAEC) for these effects.[3]

Fertility Study in Rats

-

Test System: Male Wistar rats.[2]

-

Methodology: Groups of 5 male rats were administered 1800 mg/kg body weight/day of this compound by gavage for 10 days.[4]

-

Observations: Testis weights were evaluated at the end of the administration period.[4]

-

Results: No adverse effects on testis weights were observed.[4]

Toxicokinetics

-

Absorption and Metabolism: this compound is rapidly absorbed, with a Tmax of less than 1 hour.[2] It is quickly metabolized, primarily to 2-methoxypropionic acid.[2] The half-life of this compound is approximately 0.51 to 0.79 hours, while the half-life of its metabolite, 2-methoxypropionic acid, is much longer at 37 to 38 hours.[2]

Visualizations

Toxicological Assessment Workflow

Caption: Logical workflow for toxicological assessment of a chemical.

Metabolic Pathway of this compound

References

An In-depth Technical Guide to (R)-(-)-2-methoxypropan-1-ol: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

(R)-(-)-2-methoxypropan-1-ol is a chiral building block of significant interest in the fields of organic synthesis and drug development. Its defined stereochemistry and versatile functional groups make it a valuable precursor for the asymmetric synthesis of complex molecules. This technical guide provides a comprehensive overview of its core properties, detailed experimental protocols, and known applications.

Physicochemical Properties

(R)-(-)-2-methoxypropan-1-ol is a colorless liquid with a mild ethereal odor. Its key physicochemical properties are summarized in the table below, providing a comparison with its racemate where applicable.

| Property | (R)-(-)-2-methoxypropan-1-ol | Racemic 2-methoxypropan-1-ol |

| Molecular Formula | C₄H₁₀O₂ | C₄H₁₀O₂ |

| Molecular Weight | 90.12 g/mol | 90.12 g/mol |

| CAS Number | 6131-59-5 | 1589-47-5 |

| Appearance | Colorless liquid | Colorless liquid |

| Boiling Point | Not specified for enantiomer | 130 °C |

| Melting Point | Not specified for enantiomer | -84.2 °C (estimate)[1] |

| Density | Not specified for enantiomer | 0.938 g/cm³ at 20 °C[1] |

| Solubility | Miscible in water | Miscible in water (1.0 x 10⁶ mg/L at 25 °C)[1] |

| Flash Point | Not specified for enantiomer | 41.87 °C[1] |

| Vapor Pressure | Not specified for enantiomer | 4.1 mmHg at 25 °C (estimate)[1] |

Spectroscopic Data

The structural elucidation of (R)-(-)-2-methoxypropan-1-ol is supported by various spectroscopic techniques. While much of the publicly available data pertains to the racemic mixture, the core spectral features are identical for the enantiomer.

| Spectroscopy | Data for this compound (Racemate) |

| ¹H NMR | (400 MHz, DMSO-d₆): δ [ppm] = 4.55 (t, 1H), 3.40-3.31 (m, 1H), 3.30-3.20 (m, 2H), 3.24 (s, 3H), 1.02 (d, 3H)[2] |

| ¹³C NMR | Data available in spectral databases. |

| Infrared (IR) | Data available in spectral databases. |

| Mass Spectrometry (MS) | Data available in spectral databases. |

Experimental Protocols

Synthesis of (R)-(-)-2-methoxypropan-1-ol

A common laboratory-scale synthesis involves the reduction of (R)-(+)-2-methoxypropionic acid.

General Procedure:

To a solution of 500 mg (4.66 mmol) of (R)-(+)-2-methoxypropionic acid in 10 ml of dichloromethane (B109758) at 0 °C under an argon atmosphere, 858 μL (8.39 mmol, 1.8 eq.) of borane/dimethyl sulfide (B99878) complex is added dropwise.[2] The reaction mixture is then stirred overnight at room temperature. Following this, a 2M aqueous sodium hydroxide (B78521) solution is carefully added dropwise to quench the reaction. The phases are separated, and the aqueous phase is extracted with dichloromethane. The combined organic phases are dried over sodium sulfate, filtered, and concentrated under reduced pressure. The resulting product is further dried to yield (R)-(-)-2-methoxypropan-1-ol.[2]

Caption: Synthetic workflow for (R)-(-)-2-methoxypropan-1-ol.

Applications in Drug Development and Asymmetric Synthesis

(R)-(-)-2-methoxypropan-1-ol serves as a valuable chiral precursor in the synthesis of more complex, biologically active molecules.[3] Its defined stereocenter is crucial for producing enantiomerically pure compounds, a critical factor in pharmaceutical development where different stereoisomers can have varied therapeutic effects or toxicities.

Biological Activity and Metabolism

There is a notable lack of published studies on the specific biological activities of (R)-(-)-2-methoxypropan-1-ol itself. Its primary role in a biological context is related to its metabolism and toxicology.

Studies on the racemate, this compound, have shown that it is rapidly absorbed and metabolized in the body.[4] The primary metabolic pathway involves oxidation of the primary alcohol to form 2-methoxypropionic acid, which is then further metabolized and excreted.[4] A minor metabolic pathway involves the formation of a glucuronide conjugate.[4]

Caption: Metabolic pathway of this compound.

It is important to note that this compound has been shown to have teratogenic effects in animal studies.[4] The developmental toxicity is believed to be caused by its primary metabolite, 2-methoxypropionic acid.[4]

Signaling Pathways

Currently, there is no direct evidence in the scientific literature to suggest that (R)-(-)-2-methoxypropan-1-ol is involved in or directly modulates any specific signaling pathways. Its biological effects are primarily understood through its metabolic fate and resulting toxicity.

Conclusion

(R)-(-)-2-methoxypropan-1-ol is a valuable chiral synthon with well-defined physicochemical properties and established synthetic routes. While its direct biological activity is not a current area of significant research, its utility as a chiral building block in asymmetric synthesis for the pharmaceutical industry is noteworthy. Further research into its incorporation into novel therapeutic agents could unveil more specific applications. The provided metabolic and toxicological data are crucial for the safe handling and application of this compound in research and development settings.

References

An In-depth Technical Guide to (S)-(+)-2-methoxypropan-1-ol

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-(+)-2-methoxypropan-1-ol, a chiral alcohol, serves as a valuable building block in asymmetric synthesis and is utilized in various chemical applications. This document provides a comprehensive overview of its core properties, synthesis, and safety protocols, tailored for professionals in research and development. Its structural isomer, 1-methoxy-2-propanol (B31579) (propylene glycol methyl ether or PGME), is a widely used industrial solvent; however, (S)-(+)-2-methoxypropan-1-ol is typically encountered in more specialized laboratory and manufacturing settings where stereochemistry is critical.

Physicochemical and Spectroscopic Data

The fundamental properties of (S)-(+)-2-methoxypropan-1-ol are summarized below. These values are essential for experimental design, process scale-up, and safety assessments.

Physical and Chemical Properties

| Property | Value | References |

| Molecular Formula | C₄H₁₀O₂ | [1] |

| Molecular Weight | 90.12 g/mol | [1][2][3] |

| IUPAC Name | (2S)-2-methoxypropan-1-ol | [1] |

| CAS Number | 116422-39-0 | [1][4] |

| Appearance | Clear, colorless liquid/oil | [5] |

| Density | ~0.938 - 0.942 g/mL at 20 °C | [6] |

| Boiling Point | 130-152 °C | [7][8] |

| Melting Point | ~ -84.2 °C (estimate) | [6][7] |

| Flash Point | ~38 - 41.9 °C | [7] |

| Water Solubility | Miscible | [6][8] |

| Refractive Index (n20/D) | ~1.407 - 1.413 | [6][7] |

| pKa | ~14.44 - 14.89 (Predicted) |

Spectroscopic Data

Detailed spectroscopic data is crucial for the structural confirmation and purity assessment of (S)-(+)-2-methoxypropan-1-ol. While raw spectra are not reproduced here, typical characterization data includes:

| Technique | Description |

| ¹H NMR | The proton NMR spectrum would characteristically show a doublet for the methyl group adjacent to the chiral center, a multiplet for the methine proton, signals for the diastereotopic methylene (B1212753) protons, a singlet for the methoxy (B1213986) group, and a broad singlet for the hydroxyl proton. |

| ¹³C NMR | The carbon NMR spectrum will display four distinct signals corresponding to the four unique carbon atoms in the molecule. |

| FTIR | The infrared spectrum is characterized by a strong, broad absorption band in the region of 3200-3600 cm⁻¹ due to the O-H stretching of the alcohol, and C-H stretching bands around 2850-3000 cm⁻¹. |

| Mass Spectrometry | Mass spectral analysis provides information on the molecular weight and fragmentation pattern, which can be used to confirm the structure. |

Note: A collection of ¹³C NMR, FTIR, and Mass (GC) spectra for the achiral analogue, 2-methoxy-1-propanol, is available on public databases like SpectraBase for reference.[9]

Experimental Protocols: Synthesis

(S)-(+)-2-methoxypropan-1-ol can be synthesized via the stereospecific reduction of its corresponding chiral carboxylic acid, (S)-(+)-2-methoxypropionic acid. The following is a representative laboratory-scale protocol adapted from a documented procedure for the corresponding (R)-enantiomer.[10]

Synthesis of (S)-(+)-2-methoxypropan-1-ol from (S)-(+)-2-methoxypropionic acid

Objective: To reduce the carboxylic acid moiety of (S)-(+)-2-methoxypropionic acid to a primary alcohol without racemization at the chiral center.

Reagents and Materials:

-

(S)-(+)-2-methoxypropionic acid

-

Borane dimethyl sulfide (B99878) complex (BMS)

-

Dichloromethane (B109758) (DCM), anhydrous

-

2M Sodium hydroxide (B78521) (NaOH) solution

-

Sodium sulfate (B86663) (Na₂SO₄), anhydrous

-

Round-bottom flask

-

Magnetic stirrer

-

Dropping funnel

-

Ice bath

-

Standard glassware for extraction and work-up

-

Rotary evaporator

Procedure:

-

Reaction Setup: A solution of (S)-(+)-2-methoxypropionic acid (1.0 eq.) in anhydrous dichloromethane is prepared in a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen) and cooled to 0 °C using an ice bath.[10]

-

Addition of Reducing Agent: Borane dimethyl sulfide complex (approx. 1.8 eq.) is added dropwise to the stirred solution, maintaining the temperature at 0 °C.[10]

-

Reaction Progression: After the addition is complete, the reaction mixture is removed from the ice bath and stirred at room temperature overnight to ensure the reduction is complete.[10]

-

Quenching: The reaction is carefully quenched by the dropwise addition of 2M aqueous sodium hydroxide solution at 0 °C.

-

Work-up and Extraction: The layers are separated in a separatory funnel. The aqueous phase is extracted multiple times with dichloromethane.[10]

-

Drying and Concentration: The combined organic phases are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.[10]

-

Purification: If necessary, the product can be further purified by distillation under reduced pressure.

Caption: Workflow for the synthesis of (S)-(+)-2-methoxypropan-1-ol.

Applications in Research and Development

(S)-(+)-2-methoxypropan-1-ol is primarily used in contexts where chirality is important.

-

Chiral Building Block: It serves as a precursor in the synthesis of more complex chiral molecules, including active pharmaceutical ingredients (APIs).

-

Chiral Solvent/Additive: In some reactions, it can be used as a chiral solvent or co-solvent to induce stereoselectivity.

-

Toxicology Studies: The compound and its isomers are subjects of toxicological research to understand their metabolic pathways and potential health effects. It has been used in studies analyzing developmental toxicity.[2]

-

Analytical Standard: It can be used as a reference standard in analytical methods designed to separate and quantify enantiomers of methoxypropanol.

Safety and Handling

(S)-(+)-2-methoxypropan-1-ol is a hazardous chemical that requires careful handling. The following information is a summary of key safety data.

Hazard Identification

| Hazard Class | Statement | References |

| Flammability | H226: Flammable liquid and vapor. | [3][5][11] |

| Skin Corrosion/Irritation | H315: Causes skin irritation. | [3][11] |

| Eye Damage/Irritation | H318: Causes serious eye damage. | [3][11][12] |